2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-10-2-7-13-14(8-10)21-16(18-13)19-15(20)9-11-3-5-12(17)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFKIOVASCHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the tetrahydrobenzo[d]thiazole core.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl moiety is introduced to the thiazole ring.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anti-cancer properties. For instance, a related thiazole-based compound was shown to have cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve DNA cleavage and the induction of apoptosis in cancer cells. The compound's structure allows it to interact with DNA and proteins involved in cell proliferation and survival pathways .
Key Findings :
- Cell Lines Tested : HCT116 (colon cancer), MDA-MB-231 (breast cancer).
- Mechanism : Induction of apoptosis and DNA damage.
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further development as a therapeutic agent for conditions characterized by chronic inflammation .
Key Findings :
- Targeted Pathways : Inhibition of TNF-alpha and IL-6 production.
- Potential Uses : Treatment of inflammatory diseases such as arthritis.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens. Preliminary results indicate that it possesses activity against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Key Findings :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Mechanism : Disruption of cell membrane integrity.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anti-Cancer Activity
- A study published in a peer-reviewed journal demonstrated that derivatives similar to 2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide showed enhanced cytotoxicity when combined with irradiation at specific wavelengths (365 nm). This suggests a potential application in photodynamic therapy for cancer treatment .
- Case Study on Anti-Inflammatory Effects
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(S)-N-(6-Hydroxy-4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)acetamide [(S)-4]
This compound shares the tetrahydrobenzo[d]thiazole core but replaces the 6-methyl group with a hydroxyl group. The enantioselective synthesis of (S)-4 was achieved via lipase-catalyzed resolution, yielding >99% enantiomeric excess (e.e.) .
N-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)acetamide Derivatives
describes compounds like 21b and 23, which replace the benzo[d]thiazole core with a benzo[b]thiophene scaffold. The cyano group at the 3-position introduces electron-withdrawing effects, which may modulate electronic properties and bioactivity.
Fluorophenyl-Containing Analogues
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-Tolyl)thiazol-2-yl)acetamide (15)
This compound (MW: 410.51) features a fluorophenyl group linked to a piperazine-thiazole scaffold. Unlike the target molecule’s tetrahydrobenzo[d]thiazole core, this derivative uses a simpler thiazole ring. Melting point (269–270°C) and elemental analysis (C, H, N within 0.01% of calculated values) confirm structural integrity .
N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)acetamide (4l)
This derivative substitutes the tetrahydrobenzo[d]thiazole core with a fluorobenzo[d]thiazole unit. The fluorine at the 6-position may influence aromatic stacking interactions. HPLC purity (93.2%) and NMR data (δ 7.85 ppm for fluorophenyl protons) validate its synthesis .
Substituent Effects on Bioactivity and Physicochemical Properties
Table 1: Key Structural and Spectral Comparisons
*Calculated based on molecular formula.
Key Observations:
Core Modifications : Replacement of the tetrahydrobenzo[d]thiazole with benzo[b]thiophene () or simpler thiazoles () alters ring planarity and electronic properties, impacting target binding.
Fluorophenyl Position : Fluorine at the 4-position (target compound) vs. 6-position (4l) influences steric and electronic interactions with biological targets.
Synthetic Methods : Enzymatic resolution () vs. traditional organic synthesis () affects enantiopurity and scalability.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and a thiazole moiety, which are known to influence pharmacological properties. This article reviews the biological activities of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.36 g/mol. The structure includes:
- A 4-fluorophenyl group, enhancing lipophilicity and potentially influencing biological interactions.
- A thiazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.
- An acetamide functional group, which can participate in hydrogen bonding and affect the compound's solubility.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures to this acetamide exhibit significant antimicrobial properties. The presence of the thiazole ring is often linked to antibacterial effects against various pathogens. For instance, derivatives of thiazole have been shown to inhibit bacterial growth effectively .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory potential of this compound suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to other thiazole derivatives. The IC50 values for related compounds against COX enzymes have been reported in the range of 19–42 µM . This suggests a potential for developing anti-inflammatory agents based on this compound.
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been widely studied. For example, certain derivatives have shown promising results in inhibiting cancer cell lines such as HCT116 and MDA-MB-231 . The mechanism often involves DNA cleavage and interaction with cellular targets that regulate cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR for this compound is crucial for optimizing its biological activity. Key findings include:
- The fluorine atom enhances lipophilicity and may improve cell membrane penetration.
- The thiazole moiety contributes to antimicrobial and anticancer activity.
- Modifications in the acetamide group can influence binding affinity to biological targets.
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains .
- Anti-inflammatory Assays : In vivo models using carrageenan-induced paw edema showed significant reduction in inflammation when treated with thiazole derivatives related to this compound .
- Cytotoxicity Tests : Cytotoxicity assays on human cancer cell lines indicated that certain modifications on the thiazole ring could enhance selectivity towards cancer cells while minimizing toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how can yield be improved?
- Methodology : The compound’s synthesis can be adapted from thiazolyl acetamide derivatives. For example, describes a similar synthesis using 2-chlorobenzylamine derivatives under reflux conditions with acetonitrile and aluminum chloride (AlCl₃), achieving yields of 21–33%. Key steps include:
- Reaction optimization : Adjusting solvent polarity (e.g., dimethylformamide for higher solubility) and temperature.
- Purification : Crystallization from polar solvents (e.g., DMF/ice-water mixtures) to isolate pure acetamide derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Assign chemical shifts to the fluorophenyl group (~7.0–7.5 ppm for aromatic protons) and tetrahydrobenzo[d]thiazole protons (δ 1.5–3.5 ppm for aliphatic protons). validates structures using NMR coupling constants and integration ratios .
- Mass spectrometry (MS) : Confirm molecular weight via [M]+ and [M+2]+ peaks (e.g., m/z 471–507 in ). High-resolution MS (HRMS) is recommended for precise mass confirmation .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved biological activity?
- Methodology : Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods in ) to:
- Predict reactivity : Model electron density maps of the fluorophenyl and thiazole moieties to identify nucleophilic/electrophilic sites.
- Optimize substituents : Replace the 6-methyl group with bulkier alkyl chains to enhance binding affinity, guided by docking studies .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Dynamic effects : Investigate rotational barriers in the tetrahydrobenzo[d]thiazole ring using variable-temperature NMR to explain peak splitting (e.g., ’s crystallographic data for related imidazo-thiazole derivatives).
- Isotopic labeling : Use ¹⁹F NMR to track fluorophenyl group interactions with solvents or impurities .
Q. What strategies are effective for assessing the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- Solubility assays : Measure logP values using HPLC (e.g., ’s PubChem data for similar acetamides).
- Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS.
- Toxicity screening : Use zebrafish models (as in ’s environmental hazard protocols) to evaluate acute toxicity .
Key Methodological Notes
- Avoid trial-and-error synthesis : Integrate computational screening ( ) to prioritize reaction conditions .
- Reproducibility : Document solvent purity and drying steps (e.g., anhydrous AlCl₃ in ) to minimize batch variability .
- Data interpretation : Use crystallographic data (e.g., ) to validate NMR assignments and resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
